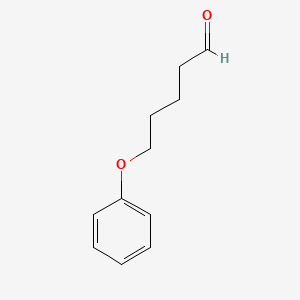

5-Phenoxypentanal

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSIJIPAVOMXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30528661 | |

| Record name | 5-Phenoxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87841-94-9 | |

| Record name | 5-Phenoxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis of 5-Phenoxypentanal from Phenol and 5-Chloropentanal

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of 5-phenoxypentanal, a valuable bifunctional molecule, via the Williamson ether synthesis. The reaction involves the O-alkylation of phenol with 5-chloropentanal. We will delve into the underlying SN2 reaction mechanism, provide a detailed and validated experimental protocol, discuss critical parameters for process optimization, and offer troubleshooting strategies. This document is intended for researchers, chemists, and process development professionals who require a robust and well-understood methodology for the preparation of aryl alkyl ethers bearing a reactive aldehyde functionality.

Introduction and Strategic Overview

This compound is a molecule of significant interest in synthetic chemistry, serving as a versatile intermediate. Its structure incorporates an aromatic ether, which imparts stability and specific physicochemical properties, and a terminal aldehyde, a reactive handle for a multitude of subsequent chemical transformations such as reductive amination, Wittig reactions, and condensations.

The synthesis detailed herein employs the time-tested Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.[1] In this specific application, phenol is deprotonated to its highly nucleophilic phenoxide form, which then displaces the chloride from 5-chloropentanal in a classic bimolecular nucleophilic substitution (SN2) reaction.[2][3] The choice of a primary alkyl chloride (5-chloropentanal) is crucial, as the SN2 mechanism is highly sensitive to steric hindrance; secondary and tertiary halides would disproportionately favor a competing elimination (E2) side reaction.[3][4]

Reaction Mechanism and Theoretical Considerations

The synthesis proceeds in two fundamental steps, as illustrated below.

Step 1: Deprotonation of Phenol A base is used to abstract the acidic proton from the hydroxyl group of phenol (pKa ≈ 10), generating the sodium phenoxide salt. This step is critical as the phenoxide ion is a significantly more potent nucleophile than the neutral phenol molecule.[2]

Step 2: Nucleophilic Substitution (SN2) The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 5-chloropentanal. The reaction proceeds via a concerted, single-step SN2 mechanism where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[1]

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted as needed.

3.1 Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |

| Phenol | C₆H₆O | 94.11 | 50.0 | 1.0 | Solid, handle with care |

| 5-Chloropentanal | C₅H₉ClO | 120.58 | 55.0 | 1.1 | Liquid[5][6] |

| Sodium Hydroxide | NaOH | 40.00 | 60.0 | 1.2 | Solid, corrosive |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent | Anhydrous, polar aprotic[7] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Extraction | Flammable |

| Saturated NaCl (Brine) | NaCl | 58.44 | - | Wash | Aqueous solution |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying Agent | Solid |

3.2 Equipment

-

Three-neck round-bottom flask with magnetic stirrer

-

Reflux condenser and heating mantle

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

3.3 Step-by-Step Synthesis Procedure

-

Flask Preparation: Under an inert atmosphere, add sodium hydroxide pellets (2.4 g, 60.0 mmol) and anhydrous DMF (100 mL) to a 250 mL three-neck flask. Stir until the NaOH is fully dissolved.

-

Phenoxide Formation: Dissolve phenol (4.71 g, 50.0 mmol) in a small amount of DMF and add it dropwise to the NaOH solution at room temperature. Stir for 30 minutes to ensure complete formation of sodium phenoxide.

-

Alkylation: Add 5-chloropentanal (6.63 g, 55.0 mmol) dropwise to the reaction mixture.[8]

-

Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a yellowish oil. For high purity, column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is recommended. Alternatively, a bisulfite extraction can be employed to selectively isolate the aldehyde product.[11][12][13]

Process Optimization and Troubleshooting

Optimizing the Williamson ether synthesis involves a logical assessment of reaction parameters to maximize yield and minimize side reactions.[7][9]

Caption: A logical workflow for troubleshooting common issues.

4.1 Choice of Base

While NaOH is effective, stronger bases like sodium hydride (NaH) can ensure complete and irreversible deprotonation of phenol, which can be beneficial if yields are low.[7] Weaker bases such as potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or the use of a phase-transfer catalyst.[14]

4.2 Solvent Selection

Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[7] They solvate the cation (Na⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive, thus accelerating the SN2 reaction. Protic solvents (e.g., ethanol) should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[7]

4.3 Temperature Control

Higher temperatures increase the reaction rate but can also promote the competing E2 elimination side reaction.[7][9] For primary halides like 5-chloropentanal, this is less of a concern, but a temperature range of 80-100°C generally provides a good balance between reaction rate and selectivity.[10]

4.4 Phase-Transfer Catalysis (PTC)

For reactions involving a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide can be employed. The catalyst transports the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides, facilitating the reaction.[15][16][17]

Potential Side Reactions and Purification Strategies

5.1 C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation, typically at the ortho position). O-alkylation is generally favored under the conditions described (polar aprotic solvent), but C-alkylation can become more significant with different solvent choices.[10]

5.2 Aldehyde Instability

Aldehydes can be sensitive to strongly basic conditions and may undergo side reactions like aldol condensation. Using a slight excess of the alkylating agent and ensuring the reaction does not run for an unnecessarily long time can mitigate this. The product should be stored under an inert atmosphere at a low temperature.[18]

5.3 Purification via Bisulfite Adduct Formation

A highly effective method for purifying aldehydes from non-carbonyl contaminants is through the formation of a bisulfite adduct.[11][12]

Caption: Purification workflow using bisulfite adduct formation.

This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt.[13][19][20] This allows for the easy separation of the desired aldehyde from non-polar organic impurities via extraction. Subsequent basification of the aqueous layer regenerates the pure aldehyde, which can then be re-extracted.

Safety Precautions

-

Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

5-Chloropentanal: Irritant. Handle with care, avoiding skin and eye contact. It is a flammable liquid.[5]

-

Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.

-

Organic Solvents: Diethyl ether is extremely flammable. DMF is a skin irritant. All handling should be done in a fume hood.

Conclusion

The Williamson ether synthesis provides a robust and high-yielding pathway to this compound from phenol and 5-chloropentanal. By understanding the SN2 mechanism and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can reliably produce this valuable intermediate. The application of appropriate work-up and purification techniques, particularly the bisulfite extraction method, ensures the isolation of a high-purity final product ready for subsequent applications in drug discovery and materials science.

References

-

Brindle, C. S. (n.d.). Workup: Aldehydes. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

-

Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Scite.ai. Retrieved from [Link]

-

Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (n.d.). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS. Retrieved from [Link]

-

Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. Retrieved from [Link]

-

TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

ResearchGate. (1989). An improved synthesis of 5-hydroxypentanal. Retrieved from [Link]

-

ChemBK. (2024). 5-chloropentanal. Retrieved from [Link]

-

American Elements. (n.d.). 5-Chloropentanal. Retrieved from [Link]

-

LookChem. (n.d.). 5-chloropentanal. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-chloro/(phenoxy/(p-Me/p-Cl)phenoxy/(phenyl/p-Cl-phenyl) sulfanyl-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chembk.com [chembk.com]

- 6. americanelements.com [americanelements.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Workup [chem.rochester.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scite.ai [scite.ai]

- 14. researchgate.net [researchgate.net]

- 15. cactus.utahtech.edu [cactus.utahtech.edu]

- 16. youtube.com [youtube.com]

- 17. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]

- 18. 5-chloropentanal synthesis - chemicalbook [chemicalbook.com]

- 19. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]

- 20. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

Spectroscopic data of 5-Phenoxypentanal (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Phenoxypentanal

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₁H₁₄O₂), a molecule of interest in synthetic chemistry and materials science. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral features. We will employ a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to construct a complete and self-validating spectroscopic profile of the target compound.

Molecular Structure and Spectroscopic Rationale

Before delving into individual techniques, it is crucial to understand the molecular architecture of this compound. The structure contains three key regions: a monosubstituted benzene ring, an ether linkage, and a five-carbon aliphatic chain terminating in an aldehyde functional group. Each region imparts distinct and predictable signatures in the various spectra, allowing for a systematic and confirmatory analysis.

The numbering scheme used for NMR assignments is presented below. This logical numbering is essential for correlating specific atoms with their corresponding spectral signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms.

Experimental Protocol: NMR

A sample of this compound (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak in both ¹H and ¹³C spectra.[1] The spectrum is acquired on a 400 MHz (or higher) spectrometer, with tetramethylsilane (TMS) added as an internal standard and set to 0.00 ppm.[2] For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum, ensuring each unique carbon appears as a singlet.[3]

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The key is to understand how the electronegative oxygen atoms and the aromatic ring's magnetic anisotropy influence the chemical shifts of nearby protons.[4]

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 (Aldehyde) | 9.8 | Triplet (t) | 1H | The aldehyde proton is highly deshielded and appears far downfield. It is split by the two adjacent H4 protons.[2] |

| H2', H6' (Aromatic) | 7.3 | Multiplet (m) | 2H | Protons ortho to the phenoxy group are deshielded by the oxygen's inductive effect and ring currents.[1] |

| H3', H4', H5' (Aromatic) | 6.9-7.0 | Multiplet (m) | 3H | Protons meta and para to the phenoxy group resonate in the typical aromatic region. |

| H1 | 4.0 | Triplet (t) | 2H | Protons on the carbon adjacent to the ether oxygen (C1) are deshielded, shifting them downfield. They are split by the two H2 protons. |

| H4 | 2.5 | Triplet of triplets (tt) | 2H | Protons on the carbon alpha to the carbonyl group (C4) are deshielded. They are split by H3 and the aldehyde proton H5. |

| H2, H3 | 1.8-1.9 | Multiplet (m) | 4H | The central methylene protons (H2, H3) are in a standard aliphatic environment and their signals overlap. |

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's lack of symmetry, all 11 carbon atoms are expected to be non-equivalent, yielding 11 distinct signals.[5]

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 (Carbonyl) | 202.0 | Aldehyde carbonyl carbons are strongly deshielded and appear significantly downfield.[5] |

| C1' (Aromatic) | 158.0 | The aromatic carbon directly bonded to the ether oxygen is the most deshielded of the ring carbons. |

| C3', C5' (Aromatic) | 129.5 | Aromatic carbons meta to the substituent. |

| C4' (Aromatic) | 121.0 | The para carbon's chemical shift is influenced by the oxygen's resonance effect. |

| C2', C6' (Aromatic) | 114.5 | Aromatic carbons ortho to the substituent. |

| C1 | 67.5 | The aliphatic carbon bonded to the ether oxygen is significantly deshielded. |

| C4 | 43.5 | The carbon alpha to the carbonyl group is deshielded relative to other sp³ carbons. |

| C2 | 29.0 | Standard aliphatic sp³ carbon. |

| C3 | 21.5 | Standard aliphatic sp³ carbon. |

Note: Predicted ¹³C NMR data is based on general chemical shift ranges and data from similar compounds.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[7] The principle relies on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds.

Experimental Protocol: IR

The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small drop of the neat liquid sample is placed on the ATR crystal (e.g., diamond or germanium), and the spectrum is recorded over the range of 4000-600 cm⁻¹. This method requires minimal sample preparation and provides high-quality data.

Data Interpretation

The IR spectrum of this compound is expected to show several strong, characteristic absorption bands that confirm its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| ~3060-3040 | Aromatic C-H Stretch | Medium | Confirms the presence of the benzene ring.[8] |

| ~2940 & ~2870 | Aliphatic C-H Stretch | Strong | Confirms the presence of the pentyl chain.[8] |

| ~2820 & ~2720 | Aldehyde C-H Stretch | Medium, Sharp (often two peaks) | Highly diagnostic for the aldehyde functional group (a Fermi doublet).[9] |

| ~1725 | Carbonyl (C=O) Stretch | Strong, Sharp | The most prominent peak, confirming the aldehyde group. |

| ~1600 & ~1490 | Aromatic C=C Stretch | Medium-Strong | Confirms the benzene ring backbone. |

| ~1240 | Aryl-Alkyl Ether C-O Stretch (Asymmetric) | Strong | Diagnostic for the C(aryl)-O-C(alkyl) ether linkage. |

| ~750 & ~690 | Aromatic C-H Out-of-Plane Bend | Strong | Indicates a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule fragments in a predictable manner, offering valuable structural clues that act as a "fingerprint."

Experimental Protocol: MS

The sample is introduced into a mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS). In EI-MS, the sample is bombarded with high-energy electrons (70 eV), causing ionization and fragmentation. The resulting positively charged ions are separated by their mass-to-charge ratio (m/z).

Data Interpretation

The molecular formula of this compound is C₁₁H₁₄O₂, giving it a molecular weight of 178.23 g/mol .

Molecular Ion (M⁺): A peak at m/z = 178 is expected, corresponding to the intact radical cation.

Key Fragmentation Pathways: The structure is prone to several characteristic fragmentation patterns, which are invaluable for confirming the connectivity of the molecule.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic profile of this compound is distinct and fully characterizable through the synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide an exhaustive map of the carbon-hydrogen framework, confirming the connectivity of the phenoxy, pentyl, and aldehyde moieties. IR spectroscopy offers rapid and definitive confirmation of the key functional groups, most notably the strong C=O stretch of the aldehyde and the C-O stretch of the ether. Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns, such as the characteristic McLafferty rearrangement product at m/z 94, that are consistent with the proposed structure. This comprehensive dataset serves as a robust, self-validating reference for any researcher working with this compound, ensuring identity, purity, and quality in development and application.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Oxo-5-phenylpentanal. John Wiley & Sons, Inc. Retrieved from [Link]

-

ResearchGate. (n.d.). A) 1 H-NMR Spectrum of compound 5', B) 1 H-NMR Spectrum of compound 5, C) D 2 O Exchange spectrum of compound 5. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0187581). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0287527). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0298630). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0272972). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Semantic Scholar. (2020). Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted L. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

-

Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pentanal. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206) [hmdb.ca]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Phenoxypentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenoxypentanal, a bifunctional organic molecule, presents a unique scaffold of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon established principles of organic chemistry and data from analogous structures. While specific experimental data for this compound is not widely available in the public domain, this document synthesizes known information on aliphatic aldehydes and phenyl ethers to offer a robust predictive profile. We will delve into its structural features, predicted physicochemical parameters, characteristic reactivity, and appropriate analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for researchers and developers working with or considering the use of this versatile molecule.

Introduction: The Structural and Synthetic Landscape of this compound

This compound is an organic compound featuring a five-carbon aliphatic chain, terminated by a reactive aldehyde group at one end and a stable phenoxy group at the other. This unique combination of a reactive carbonyl center and a bulky, aromatic ether moiety imparts a distinct set of properties that make it a valuable intermediate in organic synthesis.

The IUPAC name for this compound is This compound . A definitive CAS Registry Number for this specific compound is not readily found in major chemical databases, which underscores the need for a predictive guide based on its constituent functional groups.

Rationale for Structural Interest

The interest in this compound stems from its potential as a building block in the synthesis of more complex molecules. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The phenoxy group, on the other hand, can influence the molecule's solubility, lipophilicity, and potential for aromatic interactions, which are critical parameters in drug design and materials science.

Plausible Synthetic Routes

The synthesis of this compound can be approached through several established organic chemistry methodologies. A logical and commonly employed strategy would be a two-step process involving the Williamson ether synthesis followed by a selective oxidation.

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Williamson Ether Synthesis to form 5-Phenoxypentan-1-ol.

-

To a solution of phenol in a suitable aprotic solvent (e.g., DMF or acetone), add a slight molar excess of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.

-

Stir the mixture until the deprotonation of phenol is complete.

-

Add an equimolar amount of a 5-halopentan-1-ol (e.g., 5-bromopentan-1-ol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-phenoxypentan-1-ol.

-

Purify the product by column chromatography on silica gel.

-

-

Step 2: Oxidation of 5-Phenoxypentan-1-ol to this compound.

-

Dissolve the purified 5-phenoxypentan-1-ol in a chlorinated solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a slight molar excess. The use of mild oxidants is crucial to prevent over-oxidation to the carboxylic acid.[1]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude this compound can be further purified by column chromatography.

-

Physicochemical Properties: A Predictive Analysis

Due to the absence of direct experimental data, the physicochemical properties of this compound are predicted based on the known properties of aliphatic aldehydes and phenyl ethers, as well as data from structurally similar molecules like 4-phenoxybutanol and 5-phenyl-1-pentanol.[2][3]

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₁₁H₁₄O₂ | Derived from the structure. |

| Molecular Weight | 178.23 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Aliphatic aldehydes and phenyl ethers are typically liquids at room temperature.[4] |

| Odor | Faintly aromatic or fruity | A combination of the characteristic odors of aldehydes and the aromatic nature of the phenoxy group. |

| Boiling Point | Estimated: 260-280 °C | Higher than the analogous alcohol (5-phenoxypentan-1-ol) due to the polar carbonyl group, but lower than the corresponding carboxylic acid. The boiling point of the similar-sized 5-phenyl-1-pentanol is 155 °C at 20 mmHg.[3] |

| Melting Point | Not applicable (liquid at STP) | Expected to have a low melting point, similar to other medium-chain aldehydes and ethers. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The polar aldehyde group allows for some water solubility, but the nonpolar hydrocarbon chain and phenyl ring limit it. The molecule is expected to be readily soluble in common organic solvents.[3] |

| Density | ~1.0 g/mL | Similar to other aromatic ethers and aldehydes of comparable molecular weight. |

| Refractive Index | Estimated: 1.51 - 1.53 | Based on values for similar aromatic ethers. |

Chemical Properties and Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dictated by the interplay between its aldehyde and phenoxy moieties.

Caption: Key reactions of the aldehyde group in this compound.

Reactivity of the Aldehyde Group

The aldehyde group is the primary site of reactivity in this compound.

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids.[1] Treatment of this compound with common oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or even mild oxidants like Tollens' reagent will yield 5-phenoxypentanoic acid. The oxidation with Tollens' reagent (ammoniacal silver nitrate) would produce a characteristic silver mirror, a classic qualitative test for aldehydes.

-

Reduction: The aldehyde can be easily reduced to a primary alcohol.[1] Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert this compound to 5-phenoxypentan-1-ol.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Reactions with Grignard reagents or organolithium compounds will lead to the formation of secondary alcohols. Addition of hydrogen cyanide (HCN) will form a cyanohydrin, a key intermediate in the synthesis of α-hydroxy acids and α-amino acids.

-

Wittig Reaction: this compound can undergo the Wittig reaction with phosphorus ylides to form alkenes, providing a powerful tool for carbon-carbon double bond formation.

Reactivity of the Phenoxy Group

The phenoxy group is generally stable and less reactive than the aldehyde.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The phenoxy group is an ortho-, para-directing and activating group. However, the reaction conditions for these substitutions might also affect the aldehyde group.

-

Ether Linkage: The ether bond is typically robust and requires harsh conditions (e.g., strong acids like HBr or HI) to cleave.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a triplet around 9.8 ppm), the aromatic protons of the phenoxy group (multiplets between 6.8 and 7.3 ppm), the protons on the carbon adjacent to the ether oxygen (a triplet around 4.0 ppm), and the aliphatic protons of the pentyl chain (multiplets in the 1.5-2.5 ppm range).

-

¹³C NMR: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon around 200 ppm. The aromatic carbons will appear in the 115-160 ppm region, with the carbon attached to the ether oxygen being the most downfield. The carbons of the aliphatic chain will resonate in the upfield region (20-70 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde is expected in the region of 1720-1740 cm⁻¹.[5]

-

The C-H stretch of the aldehyde proton will appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[5]

-

Characteristic absorptions for the aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

The C-O-C stretching of the aryl ether will produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.[6]

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) will likely show the molecular ion peak (M⁺) at m/z 178. Fragmentation patterns are expected to include cleavage alpha to the carbonyl group and fragmentation of the ether linkage. Common fragments would include the phenoxy radical (m/z 93) and the tropylium ion (m/z 91).

-

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for both separation from impurities and structural identification based on the mass spectrum.[7] Derivatization of the aldehyde group, for instance, with PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine), can improve chromatographic performance and detection limits.

-

High-Performance Liquid Chromatography (HPLC): HPLC is also a suitable method for the analysis and purification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water would likely provide good separation. UV detection at a wavelength corresponding to the absorbance of the phenyl ring (around 270 nm) would be appropriate. For quantitative analysis, derivatization with a UV-active or fluorescent tag like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance sensitivity.[8]

Caption: A typical analytical workflow for this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Aldehydes can be irritants to the skin, eyes, and respiratory tract. Phenyl ethers may also have toxic properties. Therefore, it is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry, offering a versatile platform for the construction of more complex structures relevant to the pharmaceutical and materials science industries. Although specific experimental data is scarce, a comprehensive understanding of its physical and chemical properties can be effectively extrapolated from the well-established chemistry of its constituent aldehyde and phenyl ether functional groups. This guide provides a foundational framework for researchers, outlining its probable synthesis, predicted properties, expected reactivity, and appropriate analytical methodologies. As research involving this compound progresses, it is anticipated that a more complete experimental profile will emerge, further solidifying its role as a valuable synthetic intermediate.

References

- New Method for Detection of Arom

- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer c

- Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. PubMed.

- The surprisingly high reactivity of phenoxyl radicals.

- Determination of Phenoxy-acid Herbicides in Various M

- Colorimetric Recognition of Aldehydes and Ketones. University of Illinois.

- CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.

- 5-PHENYL-1-PENTANOL | 10521-91-2. ChemicalBook.

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

- Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA.

- 5-Phenyl-1-pentanol | C11H16O | CID 61523. PubChem.

- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.

- Understanding Aliphatic and Aromatic Compounds in IR Spectroscopy #irspectroscopy #ftir. YouTube.

- IR: aldehydes.

- 5-Hydroxypentanal | C5H10O2 | CID 20205. PubChem.

- Showing Compound 5-Phenyl-1-pentanol (FDB008262). FooDB.

- FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.

- INFRARED SPECTROSCOPY (IR).

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- 5-Phenyl-1-pentanol 98 10521-91-2. Sigma-Aldrich.

- 5-Phenylpentan-1-ol | 10521-91-2. Benchchem.

- 4-PHENOXYBUTANOL. gsrs.

- differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

- 5-Hydroxypentanal oxime | C5H11NO2 | CID 9689901. PubChem.

- 5-Cyclohexyl-5-oxopentanal | C11H18O2 | CID 10888571. PubChem.

- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p

- Table 1 . 1 H-and 13 C-NMR Chemical Shift Data for Compounds 1 and 2.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Benzenepentanol. the NIST WebBook.

- Anodic oxidation. Part XII. Synthesis of 5-methoxy-5-phenylpentan-4-olide. RSC Publishing.

- Product ion mass spectra of protonated (A) phenoxyethanol (m/z...).

- Phenoxyethanol. Wikipedia.

- Ethanol, 2-phenoxy-. the NIST WebBook.

- A Facile Synthesis Route to AuPd Alloys for the Selective Oxidation of 5- Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid. Research Explorer The University of Manchester.

- PHENOXYETHANOL.

- PHENOXYETHANOL.

Sources

- 1. 5-PHENYL-1-PENTANOL | 10521-91-2 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

5-Phenoxypentanal CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-phenoxypentanal, a bifunctional organic molecule of interest in synthetic chemistry and drug discovery. Due to its limited documentation in commercial and academic databases, this guide synthesizes predicted properties, plausible synthetic routes, and potential applications based on established chemical principles and data from analogous structures. The core of this document focuses on a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, offering insights into experimental design and potential challenges. This guide is intended to serve as a foundational resource for researchers exploring the utility of this and similar aldehyde-ether scaffolds.

Introduction and Chemical Identity

This compound, also known as 5-phenoxyvaleraldehyde, is an aromatic ether-aldehyde. Its structure incorporates a terminal aldehyde group, a reactive functional handle for a multitude of organic transformations, and a phenoxy group, a common motif in pharmacologically active compounds, connected by a five-carbon aliphatic chain.

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its molecular identity is unambiguous.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| Systematic Name | This compound | IUPAC Nomenclature |

| Synonym | 5-Phenoxyvaleraldehyde | Common Nomenclature |

| Molecular Formula | C₁₁H₁₄O₂ | Calculated |

| Molecular Weight | 178.23 g/mol | Calculated |

| Predicted Boiling Point | Approx. 280-300 °C | Extrapolated from similar structures |

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); sparingly soluble in water. | Based on structural analogy |

digraph "5_Phenoxypentanal_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; O1 [label="O", pos="5,0!"]; C6 [label="C", pos="6,0!"]; C7 [label="C", pos="6.7,0.7!"]; C8 [label="C", pos="7.4,0!"]; C9 [label="C", pos="7.4,-1!"]; C10 [label="C", pos="6.7,-1.7!"]; C11 [label="C", pos="6,-1!"]; O2 [label="O", pos="-0.7,0.7!"]; H1[label="H", pos="-0.7,-0.7!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6; C1 -- O2 [style=double]; C1 -- H1;

// Labels lab [label="this compound", pos="3.5,-2.5!", fontsize=14, fontcolor="#4285F4"]; }

Caption: Chemical structure of this compound.

Synthesis of this compound: A Practical Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis .[1][2][3][4][5] This venerable reaction involves the Sₙ2 displacement of a halide by an alkoxide or, in this case, a phenoxide.[1][2][4] The key strategic decision lies in the choice of starting materials. For the synthesis of an alkyl aryl ether, the reaction between an alkali phenoxide and an alkyl halide is generally preferred to avoid competing elimination reactions.[2]

Proposed Synthetic Pathway

The proposed synthesis involves two main steps: the formation of sodium phenoxide and the subsequent nucleophilic substitution reaction with a 5-halopentanal.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Phenol (99%)

-

Sodium hydride (60% dispersion in mineral oil)

-

5-Chloropentanal (or 5-bromopentanal)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen/Argon inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation of Sodium Phenoxide:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.0 eq).

-

Dissolve the phenol in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases. The formation of a white precipitate of sodium phenoxide may be observed.

-

-

Williamson Ether Synthesis:

-

To the freshly prepared sodium phenoxide suspension, add 5-chloropentanal (1.0 eq) dropwise via an addition funnel at room temperature.

-

Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents the quenching of the base and potential side reactions.

-

Anhydrous Solvent: The use of anhydrous THF is crucial as any water present will react with the sodium hydride, reducing the yield of the desired phenoxide.

-

Excess Base: A slight excess of sodium hydride ensures complete deprotonation of the phenol.

-

Choice of Halide: While both 5-chloro- and 5-bromopentanal can be used, the bromo- derivative is more reactive and may lead to shorter reaction times.

-

Reflux Conditions: Heating the reaction increases the rate of the Sₙ2 reaction, ensuring a reasonable reaction time.

Potential Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile building block in organic synthesis and medicinal chemistry.

-

As a Synthetic Intermediate: The terminal aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid. This allows for the introduction of diverse functionalities.

-

In Drug Discovery: The phenoxy moiety is a "privileged structure" found in numerous pharmaceuticals. This compound could serve as a precursor for the synthesis of novel compounds with potential biological activity. For instance, it could be used in the synthesis of analogs of known drugs or in fragment-based drug design. The flexible five-carbon linker allows for various spatial orientations of the phenoxy and derivatized aldehyde groups, which can be crucial for receptor binding.

Caption: Potential synthetic transformations of this compound.

Safety and Handling

As no specific safety data sheet (SDS) is available for this compound, handling precautions should be based on the known hazards of its functional groups: aldehydes and ethers.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards of Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory tract. They can also be sensitizers. Avoid inhalation of vapors and contact with skin and eyes.

-

Hazards of Ethers: Aliphatic ethers can form explosive peroxides upon prolonged exposure to air and light. While the risk is lower for aromatic ethers, it is good practice to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere if stored for extended periods.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.

Conclusion

This compound represents a potentially valuable, yet under-explored, chemical entity. This guide provides a robust framework for its synthesis and outlines its potential as a versatile building block. By leveraging established synthetic methodologies and understanding the reactivity of its constituent functional groups, researchers can effectively incorporate this molecule into their synthetic and drug discovery programs.

References

-

Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-Phenoxypentanal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 5-phenoxypentanal, a molecule of interest in fragrance and synthetic chemistry. We move beyond a simple recitation of steps to offer a rationale-driven approach, grounded in established theory and best practices. This document details the theoretical underpinnings, presents a validated computational protocol, and outlines the analysis of key molecular properties. The methodologies described herein are designed to be self-validating, emphasizing the synergy between computational prediction and experimental reality. By exploring its structural, electronic, and vibrational properties, this guide equips researchers to leverage computational chemistry for deeper insights into the behavior and potential applications of this compound.

Introduction to this compound

Chemical Identity and Structure

This compound is an organic molecule characterized by a five-carbon aldehyde chain attached to a phenyl group via an ether linkage. Its structure combines the reactivity of an aldehyde with the aromatic nature of the phenoxy group, leading to a unique profile of chemical and physical properties.

-

Molecular Formula: C₁₁H₁₄O₂

-

SMILES: C1=CC=C(C=C1)OCCCC=O

-

Key Functional Groups: Aldehyde (-CHO), Ether (R-O-R'), Phenyl Ring

Significance and Applications

While not a household name, this compound and related structures are relevant in several fields. Its pleasant, floral, and green aroma makes it a valuable component in the fragrance industry. Furthermore, the aldehyde and ether functionalities serve as versatile handles in organic synthesis, allowing it to be a precursor for more complex molecules, including potential pharmaceutical scaffolds. Understanding its electronic structure and conformational landscape is key to predicting its reactivity and designing new synthetic pathways.

Objectives of the Computational Study

This guide will systematically detail the process to:

-

Determine the most stable three-dimensional conformation (optimized geometry) of this compound in the gas phase.

-

Predict its vibrational (infrared) spectrum and assign key functional group frequencies.

-

Analyze its frontier molecular orbitals (HOMO and LUMO) to understand its electronic reactivity.

-

Calculate key electronic properties such as the dipole moment and atomic charges to understand its polarity and intermolecular interaction potential.

Theoretical Foundations of Quantum Chemical Calculations

The "Why": From Schrödinger Equation to Practical Models

The behavior of electrons in a molecule is governed by the Schrödinger equation. However, solving this equation exactly is impossible for any molecule more complex than the hydrogen atom. Quantum chemistry, therefore, relies on a series of well-founded approximations. The most fundamental of these is the Born-Oppenheimer approximation , which allows us to treat the motion of electrons separately from the much slower motion of atomic nuclei.[1][2][3] This simplifies the problem immensely, enabling us to calculate the electronic energy for a fixed nuclear geometry, thus defining a potential energy surface that governs molecular structure and reactivity.[3][4]

Core Methodologies: A Comparative Overview

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex electron-electron repulsion by considering each electron moving in an average field created by all other electrons.[5][6] While a crucial starting point, HF theory neglects the instantaneous correlation in electron movement, which is a significant limitation.

-

Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by explicitly including electron correlation.[6] They offer higher accuracy but at a substantially greater computational cost, making them challenging for larger molecules.[7]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational efficiency.[8][9][10] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density.[11] The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[8][12]

The Role of Basis Sets

To solve the equations of HF or DFT, molecular orbitals are represented as a linear combination of pre-defined mathematical functions known as a basis set .[13][14] These functions are centered on each atom. The size and type of the basis set are critical for the accuracy of the calculation.[13]

-

Pople-style basis sets (e.g., 6-31G(d,p)): Offer a good balance for routine calculations. The "(d,p)" notation indicates the addition of polarization functions, which allow for more flexibility in describing the shape of orbitals and are essential for accurate bonding descriptions.

-

Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when used with post-HF methods.[15]

Justification for Selected Methods

For this compound, a molecule of moderate size with flexible bonds, Density Functional Theory (DFT) is the most pragmatic and effective choice.[16][17] We will employ the B3LYP hybrid functional , which has a long track record of providing reliable geometric and electronic properties for a wide range of organic molecules.[18] For our basis set, we will use a two-tiered approach:

-

Initial Optimization & Frequencies: The 6-31G(d,p) basis set is sufficient for obtaining a reliable molecular geometry and vibrational frequencies without excessive computational cost.[19]

-

Final Electronic Properties: A larger basis set, 6-311++G(d,p) , will be used for a final single-point energy calculation to obtain more accurate electronic properties. The "++" indicates the addition of diffuse functions, which are important for describing the electron density far from the nucleus, relevant for the ether oxygen and aromatic ring.

Computational Methodology: A Step-by-Step Protocol

Software and Hardware Considerations

These calculations can be performed using a variety of quantum chemistry software packages such as Gaussian, ORCA, Q-Chem, or Spartan. The protocols described are general and can be adapted to any of these platforms. A multi-core desktop workstation is typically sufficient for the calculations outlined below.

Workflow Diagram

The overall computational workflow is a sequential process designed to ensure the final results are physically meaningful and represent a true energy minimum.

Caption: Computational workflow for analyzing this compound.

Step 1: Initial Structure Generation

-

Action: Use a molecular builder/editor (e.g., Avogadro, ChemDraw 3D) to construct an approximate 3D structure of this compound.

-

Causality: A reasonable starting geometry is necessary to ensure the optimization algorithm converges to the correct, low-energy structure and avoids high-energy, unrealistic conformations. A preliminary molecular mechanics energy minimization at this stage is highly recommended.

Step 2: Geometry Optimization

-

Action: Submit the initial structure for geometry optimization using the chosen level of theory (B3LYP/6-31G(d,p)).

-

Protocol Details:

-

Method: DFT, Functional: B3LYP

-

Basis Set: 6-31G(d,p)

-

Task: Opt (Optimization)

-

Convergence Criteria: Use tight or very tight convergence criteria for both the energy and the forces on the atoms. This ensures a true stationary point on the potential energy surface is found.

-

-

Causality: This is the most critical step. The optimization algorithm iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy, which corresponds to the molecule's most stable equilibrium structure.

Step 3: Vibrational Frequency Analysis

-

Action: Perform a frequency calculation on the optimized geometry from Step 2 at the same level of theory (B3LYP/6-31G(d,p)).

-

Protocol Details:

-

Method: DFT, Functional: B3LYP

-

Basis Set: 6-31G(d,p)

-

Task: Freq (Frequencies)

-

-

Causality & Trustworthiness: This step is a self-validating system with two primary purposes:

-

Verification of Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.[20]

-

Prediction of IR Spectrum: The calculation yields the vibrational modes of the molecule and their corresponding infrared intensities, allowing for direct comparison with experimental IR spectra.[21][22][23]

-

Step 4: Calculation of Molecular Properties

-

Action: Using the validated, optimized geometry, perform a final, more accurate single-point energy calculation with a larger basis set (B3LYP/6-311++G(d,p)).

-

Protocol Details:

-

Method: DFT, Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: SP (Single Point Energy)

-

Keywords: Request population analysis (e.g., Mulliken) and orbital analysis (Pop=Reg).

-

-

Causality: While the geometry from the smaller basis set is reliable, electronic properties like orbital energies and charge distribution are more sensitive to the basis set's quality. This "tiered" approach provides higher accuracy for electronic properties without the prohibitive cost of optimizing with the large basis set.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformer. Key parameters should be tabulated for clarity.

Table 1: Predicted Key Geometric Parameters for this compound (B3LYP/6-31G(d,p))

| Parameter | Description | Predicted Value | Typical Exp. Value |

| r(C=O) | Aldehyde Carbonyl Bond Length | ~1.21 Å | 1.20 - 1.22 Å |

| r(C-O) | Phenyl-Ether Bond Length | ~1.37 Å | 1.36 - 1.38 Å |

| r(C-O) | Alkyl-Ether Bond Length | ~1.43 Å | 1.42 - 1.44 Å |

| ∠(C-O-C) | Ether Bond Angle | ~118° | 110 - 120° |

| τ(C-C-C-C) | Alkyl Chain Dihedral | ~180° (anti) | Varies (anti is common) |

Note: Typical experimental values are for general functional groups and serve as a baseline for validation.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental to understanding chemical reactivity.

Caption: Relationship between Frontier Molecular Orbitals (FMOs).

-

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, specifically the oxygen atom and the aromatic pi system. This is the most likely site for electrophilic attack.

-

LUMO: The LUMO is predicted to be centered on the aldehyde functional group, particularly on the antibonding π* orbital of the carbonyl group. This is the most likely site for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between these orbitals (ΔE) is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more easily excited and more reactive.

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| Energy (HOMO) | -6.5 eV | Ionization Potential (Koopmans' Thm.) |

| Energy (LUMO) | -1.2 eV | Electron Affinity (Koopmans' Thm.) |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | ~2.5 Debye | Moderately polar molecule |

Predicted Vibrational Spectrum

The frequency calculation provides a theoretical infrared spectrum. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental data, accounting for anharmonicity and method approximations.[24]

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted (Scaled) | Typical Exp. Range |

| C-H stretch (Aromatic) | 3050 - 3100 | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 2960 | 2850 - 3000 |

| C=O stretch (Aldehyde) | ~1725 | 1720 - 1740 |

| C=C stretch (Aromatic) | 1500 - 1600 | 1450 - 1600 |

| C-O-C stretch (Aryl-Alkyl Ether) | ~1245 | 1230 - 1270 |

The strong carbonyl (C=O) stretch is an excellent diagnostic peak for experimental validation. The calculated spectrum serves as a powerful tool for interpreting experimental results.[25]

Conclusion and Future Directions

This guide has established a robust and scientifically sound protocol for the quantum chemical analysis of this compound using Density Functional Theory. The workflow emphasizes self-validation through frequency analysis and provides a pathway to obtain reliable geometric, electronic, and vibrational properties. The results indicate a stable molecule with distinct regions of electrophilic (phenoxy group) and nucleophilic (carbonyl carbon) reactivity.

Future studies could build upon this foundation by:

-

Conformational Analysis: Performing a more exhaustive search for other low-energy conformers, which is particularly important for flexible molecules.

-

Solvent Effects: Re-running calculations using a polarizable continuum model (PCM) to simulate the molecule's behavior in solution, which is more representative of experimental conditions.

-

Reaction Modeling: Simulating reaction pathways, such as oxidation or nucleophilic addition to the aldehyde, by locating the corresponding transition state structures.

-

Spectroscopic Refinement: Calculating NMR chemical shifts for comparison with experimental ¹H and ¹³C NMR data.[26]

By integrating these computational techniques, researchers can gain a predictive, atom-level understanding of molecular behavior, accelerating discovery and innovation in their respective fields.

References

-

Wikipedia. Density functional theory . [Link]

-

Hasnip, P. J., et al. (2014). An Introduction to Density Functional Theory . Imperial College London. [Link]

-

Q-Chem. Vibrational Analysis . Q-Chem 5.0 User's Manual. [Link]

-

Shi, Y., et al. (2019). A Density Functional Theory Study of Aldehydes and Its Atmospheric Products Participating in the nucleation . ResearchGate. [Link]

-

Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory . Chemical Reviews, 103(5), 1793-1874. [Link]

-

Stack Exchange. What considerations must be made when selecting a basis set? . Chemistry Stack Exchange. [Link]

-

NIST. Pentanol, 5-amino- . NIST Chemistry WebBook. [Link]

-

Tanaka, H., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test . Scientific Reports, 13(1), 22095. [Link]

-

Wikipedia. Born–Oppenheimer approximation . [Link]

-

Grishina, G. V., et al. (2017). Synthesis and NMR spectroscopy of 1,3,3,5,5-pentaalkoxy-1-chlorocyclotriphosphazenes . Russian Journal of General Chemistry, 87(4), 734-740. [Link]

-

Wikipedia. Hartree–Fock method . [Link]

-

Chemistry LibreTexts. The Born-Oppenheimer Approximation . [Link]

-

Rozenberg, M. Y., et al. (2003). IR Spectra of Paracetamol and Phenacetin. 1. Theoretical and Experimental Studies . ResearchGate. [Link]

-

Chemistry LibreTexts. Advanced Quantum Theory of Organic Molecules . [Link]

-

Fiveable. Hartree-Fock and Post-HF Methods . [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy . arXiv. [Link]

-

Jusko, P., et al. (2022). Laboratory IR Spectra of the Ionic Oxidized Fullerenes C60O+ and C60OH+ . The Journal of Physical Chemistry A, 126(18), 2829-2837. [Link]

-

Sherrill, C. D. (2000). The Born-Oppenheimer Approximation . Georgia Institute of Technology. [Link]

-

Roy, T. K., et al. (2022). Quantum Chemistry in Organic Reactions: Theoretical Approaches and Computational Models . ResearchGate. [Link]

-

Katsyuba, S. A., & Burganov, T. I. (2023). Computational analysis of the vibrational spectra and structure of aqueous cytosine . Physical Chemistry Chemical Physics, 25(35), 23633-23639. [Link]

-

Beran, G. J. O. Hartree-Fock and post-Hartree-Fock methods: Computational aspects . GitHub Pages. [Link]

-

Verma, A. (2022). A Brief Review of Density Functional Theory and Solvation Model . ResearchGate. [Link]

-

Singh, M., & Cavalleri, M. (2012). Choosing the Right Basis Set . ChemistryViews. [Link]

-

Watanabe, H., et al. (2022). Density functional theory insights into the formation mechanisms and reaction rates of Strecker aldehydes . RSC Advances, 12(52), 33887-33895. [Link]

-

ResearchGate. A) 1 H-NMR Spectrum of compound 5', B) 1 H-NMR Spectrum of compound 5, C) D 2 O Exchange spectrum of compound 5 . [Link]

-

Barlocco, I., & Pancotti, A. (2024). A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses . International Journal of Molecular Sciences, 25(1), 1. [Link]

-

Hagemeister, F. C., et al. (1998). Density Functional Theory Calculations of the Structures, Binding Energies, and Infrared Spectra of Methanol Clusters . The Journal of Physical Chemistry A, 102(52), 10741-10748. [Link]

-

Davidson, E. R., & Feller, D. (1986). Basis Set Selection for Molecular Calculations . Chemical Reviews, 86(4), 681-696. [Link]

-

Grimme, S., et al. (2007). How to Compute Isomerization Energies of Organic Molecules with Quantum Chemical Methods . The Journal of Organic Chemistry, 72(6), 2118-2126. [Link]

-

TMP Chem. (2016). Quantum Chemistry 10.2 - Born-Oppenheimer Approximation . YouTube. [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy . CHIMIA, 76(6), 589-593. [Link]

-

Suhr, H. (1962). Introductory Organic Quantum Chemistry . Angewandte Chemie International Edition in English, 1(10), 514-522. [Link]

-

UC Research Repository. Computational analysis of molecular vibrational spectra . [Link]

-

St. Stephen's College. POST HARTREE – FOCK METHODS . [Link]

-

van der Walt, S. The Born-Oppenheimer Approximation . [Link]

-

Cancès, E., et al. (2012). On basis set optimisation in quantum chemistry . ESAIM: Proceedings, 38, 166-174. [Link]

-

Sugisaki, K., et al. (2020). Post-Hartree-Fock method in Quantum Chemistry for Quantum Computer . ResearchGate. [Link]

-

Q-Chem. Introduction to Basis Sets . Q-Chem Manual. [Link]

Sources

- 1. Born–Oppenheimer approximation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 4. researchgate.net [researchgate.net]

- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 15. esaim-proc.org [esaim-proc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 20. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 21. arxiv.org [arxiv.org]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 24. Laboratory IR Spectra of the Ionic Oxidized Fullerenes C60O+ and C60OH+ - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Degradation of 5-Phenoxypentanal

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation pathways of 5-phenoxypentanal. As a bifunctional molecule incorporating both an aldehyde and a phenoxy ether, its stability is critical for applications in pharmaceutical synthesis and as a fine chemical intermediate. This document outlines the theoretical degradation mechanisms based on its chemical structure, presents detailed protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and describes a systematic approach to forced degradation studies. Furthermore, it details analytical methodologies for the separation and identification of potential degradation products, ensuring the development of robust, stable formulations and processes. This guide is intended for researchers, chemists, and drug development professionals engaged in the characterization and handling of reactive aldehyde-containing compounds.

Introduction: The Chemical Profile of this compound

This compound is an aromatic ether aldehyde with a chemical structure that presents a unique combination of reactivity and stability. The terminal aldehyde group is susceptible to oxidation and polymerization, while the phenoxy moiety and the pentyl chain contribute to its overall physicochemical properties. Understanding the thermal lability of this compound is paramount for defining its shelf-life, ensuring the purity of downstream products, and establishing safe handling and storage procedures.[1]

Forced degradation studies are an essential component of pharmaceutical development and chemical process optimization.[2][3] They provide critical insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than those it would typically encounter.[1] The data generated from such studies are invaluable for identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][4] This guide will provide the scientific rationale and practical methodologies for a thorough investigation of this compound's stability.

Predicted Physicochemical Properties

While specific experimental data for this compound is not widely available, its properties can be estimated based on its structure. These estimations are crucial for designing relevant stability and analytical experiments.

| Property | Predicted Value / Characteristic | Significance for Stability Testing |

| Molecular Formula | C₁₁H₁₄O₂ | Used for mass spectrometry and purity calculations. |

| Molecular Weight | 178.23 g/mol | Essential for quantitative analysis. |

| Boiling Point | ~280-300 °C (estimated) | Defines the upper temperature limit for handling in a liquid state. |